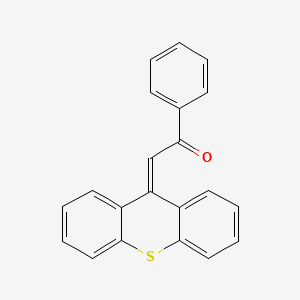

1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one

Description

Properties

IUPAC Name |

1-phenyl-2-thioxanthen-9-ylideneethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14OS/c22-19(15-8-2-1-3-9-15)14-18-16-10-4-6-12-20(16)23-21-13-7-5-11-17(18)21/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERWWLMLIVZIGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one typically involves the condensation of phenylacetic acid with thioxanthen-9-one under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the thioxanthone derivative.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve halogenation, where halogens like chlorine (Cl2) or bromine (Br2) are used in the presence of a catalyst.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of phenylthioxanthone derivatives.

Reduction: Reduction reactions typically result in the formation of reduced thioxanthone derivatives.

Substitution: Halogenation reactions produce halogenated thioxanthone derivatives.

Scientific Research Applications

1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a photoinitiator in polymerization reactions due to its ability to generate free radicals upon exposure to light.

Biology: The compound has been studied for its potential antimicrobial properties, making it useful in the development of new antibiotics.

Medicine: Thioxanthones, including this compound, have shown promise in photodynamic therapy for cancer treatment.

Industry: It is used in the production of fluorescent materials and as a component in optical devices due to its unique luminescent properties.

Mechanism of Action

The mechanism by which 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with various cellular components, including enzymes and receptors, leading to biological effects.

Pathways Involved: In photodynamic therapy, the compound generates reactive oxygen species (ROS) upon light activation, which induces cell death in cancer cells.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

*IC50 values for Panc03 tumor growth inhibition from CoMFA studies .

Biological Activity

1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one, a thioxanthene derivative, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C21H14OS

- Molecular Weight : 314.4 g/mol

- CAS Number : 178753-74-7

Biological Activity Overview

Thioxanthene derivatives, including this compound, have been studied for various biological activities such as:

- Antimicrobial properties

- Anticancer effects

- Photoinitiating capabilities in polymerization processes

Antimicrobial Activity

Research has indicated that thioxanthene compounds possess significant antimicrobial properties. A study on related thioxanthene derivatives demonstrated efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Anticancer Effects

Thioxanthene derivatives have shown promise in cancer research. The compound's structure allows it to interact with biological targets, potentially inhibiting tumor growth. For instance, a study highlighted the cytotoxic effects of thioxanthene-based compounds on cancer cell lines, indicating their ability to induce apoptosis and inhibit cell proliferation .

Photoinitiating Properties

This compound may also act as a photoinitiator in polymerization reactions. Thioxanthene derivatives are widely used in inks and coatings due to their ability to initiate polymerization upon exposure to light, which is crucial for applications in printing and packaging materials .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A comparative study evaluated the antimicrobial activity of various thioxanthene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited higher inhibition zones compared to standard antibiotics, suggesting their viability as alternative antimicrobial agents .

- Cytotoxicity Assessment : In vitro studies on the cytotoxic effects of thioxanthene derivatives revealed that compounds similar to this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective concentration levels for therapeutic use .

- Photopolymerization Application : Research demonstrated that thioxanthene-based photoinitiators effectively catalyzed the polymerization of acrylate monomers under UV light, leading to high-performance coatings with desirable mechanical properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one and its derivatives?

- Methodological Answer : The compound can be synthesized via cyclization reactions. For example, a one-pot, two-step reaction using 2-chloro-6-(4-substituted-phenylthio)benzonitrile with polyphosphoric acid (PPA) achieves cyclization to form the thioxanthenone core. This method improved yields (up to 60%) compared to earlier protocols . Solvent selection is critical: water enhances reaction efficiency, while solvent-free conditions reduce yields .

Q. How can X-ray crystallography resolve structural ambiguities in thioxanthenone derivatives?

- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. ORTEP-III aids in visualizing thermal ellipsoids and molecular geometry. For example, intramolecular hydrogen bonding (N–H···S, 3.284 Å) and packing interactions in thioxanthenone derivatives were confirmed via these tools .

Q. What safety protocols are recommended for handling thioxanthenone-based compounds?

- Methodological Answer : Use industry-grade personal protective equipment (PPE) due to potential toxicity. Consult safety data sheets (SDS) for specific hazards, such as skin/eye irritation. First-aid measures include immediate medical consultation and providing SDS to attending physicians .

Advanced Research Questions

Q. How do solvent and catalyst optimization impact the synthesis of thioxanthenone derivatives?

- Methodological Answer : Solvent polarity and catalyst loading significantly affect yields. For instance, H₂O as a solvent increased reaction efficiency by stabilizing intermediates, while 0.2 mol% Fe₃O₄@NFC-ImSalophCu was optimal for copper-catalyzed reactions. Excess catalyst (>0.2 mol%) did not improve yields, suggesting surface saturation effects .

Q. What computational methods validate structural and electronic properties of thioxanthenones?

- Methodological Answer : Comparative Molecular Field Analysis (CoMFA) and PM3 semi-empirical methods correlate steric/electrostatic fields with biological activity. For example, trigonal-pyramidal vs. planar configurations at nitrogen sites were resolved via PM3 optimization and ab initio charge calculations . DFT can model photochemical behavior, such as radical scavenging in trifluoromethylation reactions .

Q. How do tautomeric forms of thioxanthenone derivatives influence their solid-state reactivity?

- Methodological Answer : X-ray diffraction reveals dominant tautomers via hydrogen-bonding patterns. In 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, intramolecular N–H···S bonding stabilizes the keto form, while intermolecular N–H···O interactions dictate packing .

Q. What experimental designs are effective for evaluating antitumor activity of thioxanthenones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.